molecular formula C22H26N2O4S B289363 Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate

Cat. No. B289363
M. Wt: 414.5 g/mol
InChI Key: OJVRSQWDZTTZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. It is used in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cell receptors. By inhibiting BTK, Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate prevents the activation of B-cells, which are responsible for the production of antibodies. This results in the suppression of the immune response, which is beneficial in the treatment of autoimmune disorders. In cancer treatment, Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has been shown to have several biochemical and physiological effects. It inhibits the proliferation of B-cells and induces apoptosis in cancer cells. Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate also reduces the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune disorders. In addition, Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab and venetoclax.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also shown good efficacy and safety profiles in preclinical studies. However, Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has a short half-life, which requires frequent dosing.

Future Directions

There are several future directions for the research of Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the combination therapy of Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate with other drugs, such as immune checkpoint inhibitors and chimeric antigen receptor T-cell therapy. Furthermore, the use of Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate in the treatment of other diseases, such as multiple sclerosis and Sjogren's syndrome, should also be explored.

Synthesis Methods

The synthesis method of Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate involves several steps. The first step is the synthesis of 6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with ethyl 4-aminobenzoate to yield ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate.

Scientific Research Applications

Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.

properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 4-[[6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]benzoate

InChI

InChI=1S/C22H26N2O4S/c1-4-18(25)24-21-19(16-11-6-13(3)12-17(16)29-21)20(26)23-15-9-7-14(8-10-15)22(27)28-5-2/h7-10,13H,4-6,11-12H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

OJVRSQWDZTTZEG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.